B1149927 CBT-1

CBT-1

Cat. No. B1149927
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.

Scientific Research Applications

  • Mood Disorders : CBT for depression leverages awareness of mood-linked changes in cognition and phenomenology to teach patients effective means to regulate affect and reduce symptoms. It stands as a front-line treatment for mood disorders. Neuroimaging studies illustrate brain changes associated with effective CBT, indicating opposite changes with CBT (relative to medication) in predominantly cortical brain regions, reflecting areas targeted by this psychotherapy (Zaretsky, Segal, & Fefergrad, 2007).

  • Treatment-Resistant Schizophrenia : CBT conducted by novice therapists under regular supervision may be useful in reducing symptoms and distress in community hostel residents in Hong Kong suffering from treatment-resistant schizophrenia (Ng, Hui, & Pau, 2008).

  • Efficacy in Various Disorders : CBT has been applied to a variety of problems including substance use disorder, schizophrenia, depression, anxiety disorders, and more. The evidence base for CBT is very strong, particularly for anxiety disorders, somatoform disorders, bulimia, and general stress (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).

  • Genetic Determinants : In a study of children undergoing CBT for anxiety, treatment response was associated with the serotonin transporter gene promoter region (5HTTLPR), indicating a genetic component in the response to psychotherapeutic treatments (Eley et al., 2011).

  • Generalized Anxiety Disorder (GAD) : CBT is an effective treatment for GAD, leading to reductions in worry. Studies have shown CBT to be equal to pharmaceutical treatment and more effective after 6 months of study completion (Borza, 2017).

  • Schizophrenia Research : CBT is considered an effective treatment for schizophrenia, and the research has been progressing with high levels of scientific productivity in this field (Fei, Wang, Zheng, Liu, & Liang, 2021).

  • CBT's Development through Scientific Research : CBT is developed through scientific research, testing 'what works' for specific problems such as anxiety disorders or depression (Leung, 2004).

properties

Appearance

Solid powder

synonyms

CBT1; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.